molecular formula C14H11ClN4 B12117556 2-[5-(4-Chloro-phenyl)-1h-[1,2,4]triazol-3-yl]-phenylamine

2-[5-(4-Chloro-phenyl)-1h-[1,2,4]triazol-3-yl]-phenylamine

Cat. No.: B12117556
M. Wt: 270.72 g/mol
InChI Key: HGPNZJXHBOQCCX-UHFFFAOYSA-N
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Description

2-[5-(4-Chloro-phenyl)-1h-[1,2,4]triazol-3-yl]-phenylamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group and a phenylamine group attached to the triazole ring.

Preparation Methods

The synthesis of 2-[5-(4-Chloro-phenyl)-1h-[1,2,4]triazol-3-yl]-phenylamine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with benzoyl chloride to form 4-chlorophenylhydrazone, which undergoes cyclization with ammonium acetate to yield the triazole ring. The final step involves the reaction of the triazole derivative with aniline to form the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-[5-(4-Chloro-phenyl)-1h-[1,2,4]triazol-3-yl]-phenylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(4-Chloro-phenyl)-1h-[1,2,4]triazol-3-yl]-phenylamine involves its interaction with specific molecular targets in biological systems. The triazole ring can bind to enzymes and receptors through hydrogen bonding and dipole interactions, leading to inhibition or modulation of their activity. This compound has been shown to target various pathways involved in cell growth, proliferation, and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

2-[5-(4-Chloro-phenyl)-1h-[1,2,4]triazol-3-yl]-phenylamine can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .

Properties

Molecular Formula

C14H11ClN4

Molecular Weight

270.72 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]aniline

InChI

InChI=1S/C14H11ClN4/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H,16H2,(H,17,18,19)

InChI Key

HGPNZJXHBOQCCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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